molecular formula C18H17N3O B12522073 Phenol, 4-[5-[(1-phenylethyl)amino]pyrazinyl]- CAS No. 821784-03-6

Phenol, 4-[5-[(1-phenylethyl)amino]pyrazinyl]-

Cat. No.: B12522073
CAS No.: 821784-03-6
M. Wt: 291.3 g/mol
InChI Key: KLTUVMBCGIOERW-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Phenol, 4-[5-[(1-phenylethyl)amino]pyrazinyl]- (CAS: 821784-03-6; IUPAC Name: 4-[5-[(1-phenylethyl)amino]pyrazin-2-yl]phenol) is a phenolic derivative featuring a pyrazine ring substituted with a 1-phenylethylamino group at position 5 and a phenol group at position 4 (Figure 1). Its molecular formula is C₁₈H₁₇N₃O, with a molecular weight of 297.35 g/mol . The compound’s InChIKey (QVAUYDSTDYCQMU-UHFFFAOYSA-N) highlights its stereochemical uniqueness.

Properties

CAS No.

821784-03-6

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

4-[5-(1-phenylethylamino)pyrazin-2-yl]phenol

InChI

InChI=1S/C18H17N3O/c1-13(14-5-3-2-4-6-14)21-18-12-19-17(11-20-18)15-7-9-16(22)10-8-15/h2-13,22H,1H3,(H,20,21)

InChI Key

KLTUVMBCGIOERW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC=C(N=C2)C3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-[5-[(1-phenylethyl)amino]pyrazinyl]- typically involves nucleophilic aromatic substitution reactions. These reactions are facilitated by the presence of electron-withdrawing groups on the aromatic ring, which make the ring more susceptible to nucleophilic attack . The reaction conditions often require the use of strong bases and high temperatures to achieve the desired substitution.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process may include steps such as halogenation, amination, and subsequent substitution reactions. The exact methods can vary depending on the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[5-[(1-phenylethyl)amino]pyrazinyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amino-substituted pyrazines.

Scientific Research Applications

Phenol, 4-[5-[(1-phenylethyl)amino]pyrazinyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 4-[5-[(1-phenylethyl)amino]pyrazinyl]- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the pyrazinyl ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituted Pyrazine/Pyridine Derivatives

Several analogs share the pyrazine or pyridine core but differ in substituents (Table 1):

Compound Name (CAS) Substituents on Heterocycle Molecular Formula MW (g/mol) Key Features
Phenol, 4-[5-[(1-phenylethyl)amino]pyrazinyl]- (821784-03-6) Pyrazine + 1-phenylethylamino C₁₈H₁₇N₃O 297.35 Pyrazine core; moderate lipophilicity
Phenol, 4-[5-[(2-naphthalenylmethyl)amino]-3-pyridinyl]- (821784-08-1) Pyridine + naphthalenylmethylamino C₂₃H₂₁N₃O 355.43 Larger aromatic group; increased π-π interactions
Phenol, 4-[5-[[(3,4-difluorophenyl)methyl]amino]-3-pyridinyl]- (821784-21-8) Pyridine + difluorophenylmethylamino C₁₉H₁₅F₂N₃O 363.34 Electron-withdrawing F groups; enhanced polarity

Key Observations :

  • Pyrazine vs.
  • Substituent Effects : Bulky groups (e.g., naphthalenyl) enhance steric hindrance, while fluorine atoms improve metabolic stability .

Phenolic Compounds with Phenylethyl Groups

Simpler analogs lacking heterocycles include:

Compound Name (CAS) Structure Molecular Formula MW (g/mol) Applications
4-(1-Phenylethyl)phenol (1988-89-2) Phenol + phenylethyl C₁₄H₁₄O 198.26 Fragrance/pharmaceutical intermediate
2,4-Bis(1-phenylethyl)phenol (N/A) Phenol + two phenylethyls C₂₂H₂₂O 302.41 Cytotoxic activity (IC₅₀ = 17.33 μg/ml)

Key Observations :

  • Complexity vs. Bioactivity: The target compound’s pyrazine moiety may offer unique binding modes compared to simpler phenylethylphenols, which rely on hydrophobic interactions for cytotoxicity .

Heterocyclic Derivatives with Diverse Cores

Compounds with benzimidazole, oxazole, or indazole cores exhibit distinct properties:

Compound Name (CAS) Core Structure Molecular Formula MW (g/mol) Notable Features
N-[(1S)-2-(Dimethylamino)-1-phenylethyl]-3-(5-{[4-(2-pyridinyl)benzyl]amino}-1H-benzimidazol-2-yl)-1H-indazole-5-carboxamide (N/A) Benzimidazole + indazole C₃₇H₃₄N₈O 606.73 High molecular weight; potential kinase inhibition
5-[(1-phenylethyl)amino]-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile (N/A) Oxazole + sulfonyl group C₂₂H₂₁N₅O₃S 459.50 Sulfonyl group enhances solubility

Key Observations :

  • Core Flexibility : Benzimidazole/indazole cores favor planar binding to DNA/proteins, whereas pyrazine’s smaller size may limit such interactions .

Research Findings and Challenges

  • Biological Activity: While 4-(1-phenylethyl)phenol derivatives show cytotoxicity , the target compound’s activity remains unstudied. Pyrazine’s nitrogen atoms may confer unique interactions with enzymes like kinases or CYP450 isoforms.
  • Synthetic Challenges : Introducing the pyrazine ring requires precise control of reaction conditions (e.g., ruthenium catalysts for fluorination) .
  • Stability: Pyrazines are generally stable under acidic conditions, but the phenylethylamino group may undergo oxidative metabolism, necessitating structural optimization .

Biological Activity

Phenol, 4-[5-[(1-phenylethyl)amino]pyrazinyl]- (CAS No. 821784-03-6) is a compound that has garnered attention for its potential biological activities. This article delves into the biological effects, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of Phenol, 4-[5-[(1-phenylethyl)amino]pyrazinyl]- is C16H18N4O, with a molecular weight of 286.34 g/mol. The structure features a phenolic group linked to a pyrazine ring through an ethylamino substituent, which may influence its biological interactions.

PropertyValue
CAS Number 821784-03-6
Molecular Formula C16H18N4O
Molecular Weight 286.34 g/mol
IUPAC Name Phenol, 4-[5-[(1-phenylethyl)amino]pyrazinyl]-

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The phenolic structure can act as an antioxidant, while the pyrazine moiety may facilitate interactions with neurotransmitter systems.

  • Antioxidant Activity : The phenolic group is known for its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Receptor Modulation : Preliminary studies suggest that the compound may interact with adenosine receptors, potentially influencing pathways related to inflammation and pain management .

Antimicrobial Properties

Research indicates that compounds similar to Phenol, 4-[5-[(1-phenylethyl)amino]pyrazinyl]- exhibit antimicrobial activity. For instance, phenolic compounds are known for their efficacy against various bacterial and fungal strains due to their ability to disrupt microbial cell membranes and metabolic processes .

Case Studies and Research Findings

  • Study on Antioxidant Activity : A study assessed the antioxidant capacity of various phenolic compounds using the ABTS radical cation assay. Results indicated that compounds with similar structures demonstrated significant antioxidant effects, suggesting potential therapeutic applications in oxidative stress-related diseases .
  • Adenosine Receptor Interaction : Research focusing on adenosine receptor ligands identified several compounds with enhanced selectivity for A2B receptors, which are implicated in asthma and diabetes management. While not directly tested on Phenol, 4-[5-[(1-phenylethyl)amino]pyrazinyl]-, the findings suggest a potential pathway for further investigation into its pharmacological properties .
  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various phenolic derivatives against pathogenic bacteria. The results indicated that structurally related compounds exhibited significant inhibitory effects on bacterial growth, supporting the hypothesis that Phenol, 4-[5-[(1-phenylethyl)amino]pyrazinyl]- may possess similar properties .

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